5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure
5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure
An In-Depth Technical Guide to 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. This document delves into its chemical structure, physicochemical properties, robust synthetic protocols, and detailed analytical characterization methods. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for researchers utilizing this compound in the synthesis of novel therapeutic agents. The strategic importance of the conformationally restricted indane scaffold and the versatile primary amine functional group are discussed in the context of contemporary drug design and development.
Introduction: A Strategic Chiral Building Block
5-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt belong to the aminoindane class of compounds, which are privileged structures in pharmacology. The rigid bicyclic indane core provides a well-defined three-dimensional orientation for pendant functional groups, a highly desirable feature for optimizing ligand-receptor interactions. The presence of a primary amine at the C1 position offers a versatile chemical handle for elaboration into a wide array of more complex molecules, while the chlorine atom at the C5 position can be used to modulate electronic properties and metabolic stability, or to serve as a vector for further functionalization.
The C1 position is a stereocenter, meaning the compound exists as a racemic mixture or as individual (R)- and (S)-enantiomers.[1][2][3] The stereochemical purity is often critical for biological activity, making the enantiomerically pure forms particularly valuable in drug discovery programs. This guide will cover the racemic compound, with the understanding that the described principles of synthesis and analysis are directly applicable to its chiral counterparts.
Table 1: Compound Identification
| Identifier | Racemic Hydrochloride | (R)-Enantiomer HCl | (S)-Enantiomer HCl | Free Base (Racemic) |
| IUPAC Name | 5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | (1R)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride[1] | (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride[2] | 5-chloro-2,3-dihydro-1H-inden-1-amine[4] |
| CAS Number | 1197668-23-7[5] | 1637453-67-8[1] | 1376687-76-1[2][3] | 67120-39-2[4] |
| Molecular Formula | C₉H₁₁Cl₂N[1][5] | C₉H₁₁Cl₂N[1] | C₉H₁₁Cl₂N[2] | C₉H₁₀ClN[4] |
| Molecular Weight | 204.10 g/mol [5] | 204.10 g/mol [1] | 204.09 g/mol [2] | 167.64 g/mol [4][6] |
Chemical Structure and Physicochemical Properties
The structure consists of a benzene ring fused to a cyclopentane ring, with a chlorine atom on the aromatic portion and an amine group on the aliphatic ring. The hydrochloride salt form enhances stability and improves aqueous solubility, making it more convenient for handling and for use in certain reaction conditions.
Caption: Chemical Structure of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Table 2: Physicochemical Properties (Computed)
| Property | Value | Source |
| XLogP3 | 1.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Exact Mass | 167.0501770 Da (Free Base) | [6] |
| Topological Polar Surface Area | 26 Ų | [6] |
Synthesis and Manufacturing Workflow
The most direct and industrially scalable synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reductive amination of the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (5-chloro-1-indanone). This ketone precursor is itself synthesized via an intramolecular Friedel-Crafts-type cyclization.
Synthesis of Precursor: 5-chloro-1-indanone
The ketone is efficiently prepared from 3-chloro-1-(4-chlorophenyl)-1-propanone.[7] The reaction is catalyzed by concentrated sulfuric acid at elevated temperatures (90-150°C). The strong acid facilitates the elimination of HCl to form an unsaturated intermediate, which then undergoes an electrophilic aromatic substitution to cyclize and form the indanone ring system. This method is advantageous on a commercial scale as it avoids the large quantities of aluminum chloride required in older methods.[7]
Reductive Amination and Salt Formation
The conversion of 5-chloro-1-indanone to the target amine hydrochloride is a two-step process.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology and should be adapted and optimized based on laboratory scale and safety assessments.
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Reaction Setup: To a stirred solution of 5-chloro-1-indanone (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~10 eq). The large excess of the ammonia source is crucial to drive the equilibrium towards the formation of the intermediate imine.
-
Reductive Amination: After stirring for 30 minutes at room temperature, cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. NaBH₃CN is the reductant of choice because it is mild and selectively reduces the protonated imine intermediate much faster than the starting ketone, minimizing side reactions like alcohol formation. Maintain the reaction at 0-5°C for 2 hours, then allow it to warm to room temperature and stir overnight.
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Workup and Extraction: Quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent. Concentrate the mixture under reduced pressure to remove most of the methanol. Basify the aqueous residue with 6M NaOH to a pH of >12 to deprotonate the amine and ensure it partitions into the organic phase. Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude free base amine can be purified by flash column chromatography on silica gel if necessary.
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Hydrochloride Salt Formation: Dissolve the purified 5-chloro-2,3-dihydro-1H-inden-1-amine free base in a minimal amount of a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE). Add a solution of HCl in isopropanol or diethyl ether (~1.1 eq) dropwise with vigorous stirring.
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Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and structure of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure quality control.
-
Disappearance of the Ketone: A key validation point is the disappearance of the C=O stretch in the IR spectrum (around 1700 cm⁻¹) from the starting material, 5-chloro-1-indanone.[8][9]
-
Appearance of Amine/Ammonium Signals: Concurrently, new signals corresponding to the amine/ammonium group should appear in both the IR and NMR spectra.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region: 3 protons in the ~7.2-7.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Benzylic Proton (C1-H): A triplet or multiplet around 4.5-4.8 ppm. Aliphatic Protons (C2-H₂, C3-H₂): A series of complex multiplets between ~2.0-3.5 ppm. Ammonium Protons (NH₃⁺): A broad singlet around 8-9 ppm (in DMSO-d₆), which is D₂O exchangeable. |
| ¹³C NMR | Expect 9 distinct carbon signals: 6 in the aromatic region (~120-145 ppm), 1 benzylic C-N carbon (~55-60 ppm), and 2 aliphatic carbons (~25-35 ppm). |
| FT-IR (KBr) | N-H Stretch: Broad absorption from ~2800-3200 cm⁻¹ characteristic of an ammonium salt. Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. C-Cl Stretch: Signal in the fingerprint region, typically ~1000-1100 cm⁻¹. |
| Mass Spec (ESI+) | The analysis will detect the free base. Molecular Ion (M+H)⁺: A peak at m/z ≈ 168. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 170 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of one chlorine atom. |
| HPLC | Used to determine chemical purity (>95% is typical for research grade).[1] Chiral HPLC methods can be developed to determine the enantiomeric excess (ee) for the (R) or (S) isomers.[10] |
Applications in Research and Drug Development
5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from several key features:
-
Scaffold Rigidity: The fused ring system reduces the number of rotatable bonds compared to an open-chain analogue like amphetamine. This conformational constraint can lead to higher binding affinity and selectivity for a biological target.
-
Chiral Presentation: The stereocenter at C1 allows for the synthesis of enantiomerically pure drugs, which is often critical for efficacy and safety. Many biological systems interact differently with different enantiomers.
-
Synthetic Handle: The primary amine is a nucleophilic site and a versatile functional group that can be readily derivatized into amides, sulfonamides, secondary/tertiary amines, or used in reductive aminations to build larger, more complex molecules. The related compound Rasagiline, an irreversible inhibitor of monoamine oxidase B used for Parkinson's disease, is a propargylated derivative of 1-aminoindan, highlighting the therapeutic potential of this scaffold.[10]
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety glasses with side shields, a lab coat, and nitrile gloves.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term stability, refrigeration at 2-8°C in a dark place is recommended.[4][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a strategically important intermediate for the synthesis of complex molecular architectures in drug discovery. Its rigid, chiral scaffold and versatile primary amine handle make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the research and development of next-generation therapeutics.
References
- A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
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A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]
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5-chloro-2,3-dihydro-1H-inden-2-amine | C9H10ClN. PubChem. [Link]
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Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [Link]
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1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide. ResearchGate. [Link]
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1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]
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5-Chloro-1-indanone | C9H7ClO. PubChem. [Link]
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(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine. PubChem. [Link]
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5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. Matrix Fine Chemicals. [Link]
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5-Chloro-1-indanone. SpectraBase. [Link]
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